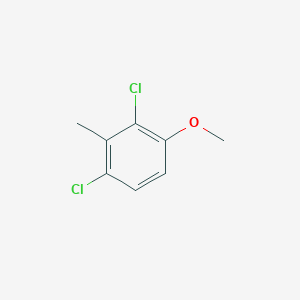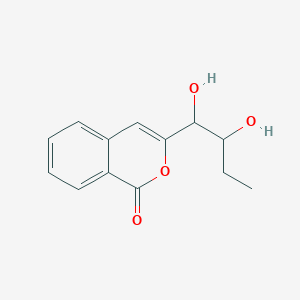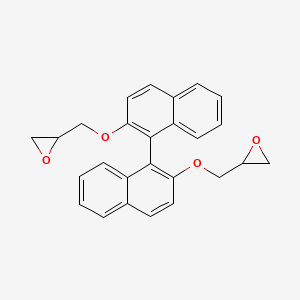
2,2'-Bis(oxiran-2-ylmethoxy)-1,1'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene is a chemical compound with the molecular formula C22H18O4 It is characterized by the presence of two oxirane (epoxide) groups attached to a binaphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene typically involves the reaction of 2,2’-dihydroxy-1,1’-binaphthalene with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction of the oxirane rings can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials, including resins and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pathways involved include nucleophilic attack on the oxirane rings, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Bis(oxiran-2-ylmethoxy)methane
- 2,2’-Bis(oxiran-2-ylmethoxy)ethane
- 2,2’-Bis(oxiran-2-ylmethoxy)propane
Uniqueness
2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene is unique due to its binaphthalene core, which imparts distinct structural and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
Molekularformel |
C26H22O4 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2-[[1-[2-(oxiran-2-ylmethoxy)naphthalen-1-yl]naphthalen-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C26H22O4/c1-3-7-21-17(5-1)9-11-23(29-15-19-13-27-19)25(21)26-22-8-4-2-6-18(22)10-12-24(26)30-16-20-14-28-20/h1-12,19-20H,13-16H2 |
InChI-Schlüssel |
SZKLFAJGTPMXRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCC6CO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


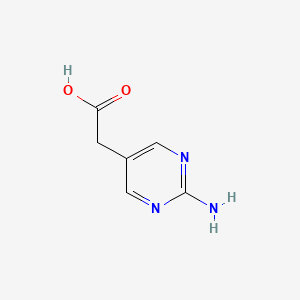
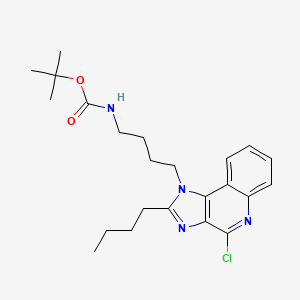


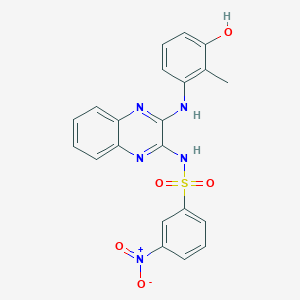
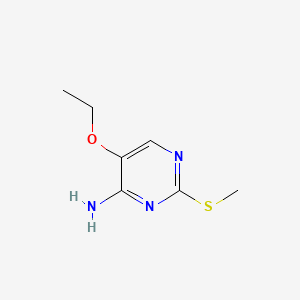
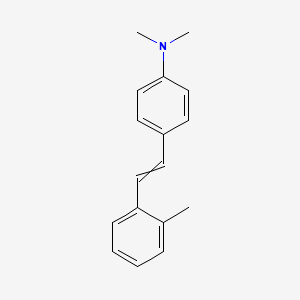
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)

